2-Ethoxy-4-ethyl-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-ethyl-5-fluorobenzoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, characterized by the presence of ethoxy, ethyl, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-ethyl-5-fluorobenzoic acid typically involves the introduction of the ethoxy, ethyl, and fluorine groups onto a benzoic acid core. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired substituents. For example, ethylation can be achieved using ethyl halides in the presence of a Lewis acid catalyst, while fluorination can be performed using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as esterification, halogenation, and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-ethyl-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield 2-Ethoxy-4-carboxy-5-fluorobenzoic acid, while reduction of the carboxylic acid group can produce 2-Ethoxy-4-ethyl-5-fluorobenzyl alcohol.
Scientific Research Applications
2-Ethoxy-4-ethyl-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-ethyl-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the ethoxy and ethyl groups can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzoic acid: Lacks the ethyl and fluorine substituents.
4-Ethylbenzoic acid: Lacks the ethoxy and fluorine substituents.
5-Fluorobenzoic acid: Lacks the ethoxy and ethyl substituents.
Uniqueness
2-Ethoxy-4-ethyl-5-fluorobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the ethoxy group can enhance its solubility in organic solvents, while the ethyl group can influence its reactivity. The fluorine atom can increase its stability and binding affinity in biological systems, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-ethoxy-4-ethyl-5-fluorobenzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-3-7-5-10(15-4-2)8(11(13)14)6-9(7)12/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
UEYVHDHVQZUWJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1F)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.